molecular formula C15H13NO2 B193025 4-(oxiran-2-ylmethoxy)-9H-carbazole CAS No. 51997-51-4

4-(oxiran-2-ylmethoxy)-9H-carbazole

Cat. No. B193025
CAS RN: 51997-51-4
M. Wt: 239.27 g/mol
InChI Key: SVWKIGRDISDRLO-UHFFFAOYSA-N
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Description

The compound “4-(oxiran-2-ylmethoxy)-9H-carbazole” is an organic compound that contains a carbazole group and an oxirane (also known as an epoxide) group. Carbazoles are tricyclic aromatic compounds that consist of two benzene rings fused onto a pyrrole (a five-membered ring with one nitrogen atom). The oxirane group is a three-membered ring containing two carbon atoms and one oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the carbazole and oxirane groups. The carbazole group is a planar, aromatic system, which could contribute to the compound’s potential for pi-pi interactions. The oxirane group is highly reactive due to the ring strain of the three-membered ring .


Chemical Reactions Analysis

The oxirane group in the compound is highly reactive and can undergo ring-opening reactions with various nucleophiles. This could include reactions with amines, alcohols, thiols, and carboxylic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific substituents present in the molecule. Carbazoles generally have high thermal stability and good oxidation resistance .

Scientific Research Applications

  • Polymerization Initiators : "4-(oxiran-2-ylmethoxy)-9H-carbazole" is involved in the cationic ring-opening polymerization of epoxy monomers containing a carbazole moiety. Triphenyl carbenium salts are used as thermal- and photolatent initiators for this process, which results in oligomers with degrees of polymerization ranging from 4 to 22. The efficiency of polymerization is influenced by the anion of the photoinitiator and the duration of polymerization (Lazauskaitė, Daškevičienė, Getautis, & Gražulevičius, 2009).

  • Luminescent Materials : The compound is used to create carbazolyl-containing polyethers with significant photoluminescent properties, particularly exhibiting deep blue photoluminescence. The luminescence intensity is dependent on the polymer concentration in solvents like tetrahydrofuran (Pisarski et al., 2008).

  • Crystallography Studies : The structural analysis of similar compounds, such as 4-(oxiran-2-ylmethoxy) benzoic acid, has been conducted, providing insight into the crystal structures and potential applications in materials science (Obreza & Perdih, 2012).

  • Synthesis of Chalcones : "4-(oxiran-2-ylmethoxy)-9H-carbazole" is a starting material in the synthesis of a series of carbazonyloxy-based chalcones. These compounds are characterized using various spectroscopic techniques, indicating potential applications in the synthesis of novel organic compounds (Malani & Dholakiya, 2013).

  • Organic Electronics : Derivatives of the compound are synthesized for use in organic light-emitting diodes (OLEDs), demonstrating applications in electronic device manufacturing and materials science (Guan et al., 2006).

  • Genotoxic Impurity Analysis : The compound is identified as a potential genotoxic impurity in drug substances like Carvedilol, and its quantification is essential for ensuring drug safety (Rao et al., 2010).

  • Electrophotographic Materials : The compound is used in the synthesis of co-oligomers with applications in electrophotography, demonstrating its relevance in imaging and printing technologies (Maẑeika et al., 1994).

  • Photopolymerization Reactivity Studies : Research on the reactivity of similar compounds in cationic photopolymerization processes is conducted, providing insights into their potential use in advanced manufacturing and materials science (Šakalytė et al., 2009).

  • Biological Evaluation for Alzheimer’s Treatment : Carbazole-coumarin hybrids, derived from the compound, exhibit significant acetylcholinesterase inhibitory activities, suggesting potential applications in Alzheimer’s disease treatment (Shi et al., 2020).

  • Cytotoxic and Antiplatelet Activities : Derivatives of the compound are investigated for their cytotoxic and antiplatelet activities, highlighting its potential in pharmacological and medical applications (Wang et al., 2004).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research could explore the potential biological activities of this compound, given the known activities of carbazole derivatives. Additionally, studies could investigate the reactivity of the oxirane group and the potential for using this compound as a building block in the synthesis of more complex molecules .

properties

IUPAC Name

4-(oxiran-2-ylmethoxy)-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-2-5-12-11(4-1)15-13(16-12)6-3-7-14(15)18-9-10-8-17-10/h1-7,10,16H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWKIGRDISDRLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC3=C2C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401306928
Record name 4-(2,3-Epoxypropoxy)carbazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(oxiran-2-ylmethoxy)-9H-carbazole

CAS RN

51997-51-4
Record name 4-(2,3-Epoxypropoxy)carbazole
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Oxiranylmethoxy-9H-carbazole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2,3-Epoxypropoxy)carbazole
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Record name 4-(Oxiran-2-ylmethoxy)-9H-carbazole
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Record name 4-OXIRANYLMETHOXY-9H-CARBAZOLE
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX4N43V2E1
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Synthesis routes and methods I

Procedure details

Carvedilol (4 g) was dissolved in 76 mL dioxane at room temperature, and 110 mL of water were added in portions of about 10 mL to the stirred solution. The resulting solution was left at room temperature without stirring for about 15 h, then the crystalline precipitate which had formed was filtered through a buchner funnel and dried in desiccator at room temperature (connected to air pump) until constant weight to yield Carvedilol Form III in a mixture with Carvedilol Form II.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
76 mL
Type
solvent
Reaction Step One
Name
Quantity
110 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Carvedilol (4 g) was dissolved in 267 mL dioxane/water in the ratio 1:1.4 respectively by heating the mixture under stirring at 55° C. water bath. The resulting solution was left at room temperature without stirring for about 15 h then the crystals were filtered through a buchner funnel and dried in a desiccator (connected to air pump) until constant weight to yield Carvedilol Form III in a mixture with Carvedilol Form II.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
267 mL
Type
solvent
Reaction Step One
Name

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
SVL Reddy, K Naresh, CN Raju - Der Pharm Lett, 2013 - hero.epa.gov
A series of new N-substituted sulfonamides, 9-(substituted phenylsulfonyl)-4-(oxiran-2-ylmethoxy)-9H-carbazole 6 (ad) and carbamates, substituted phenyl/aliphatic-4-(oxiran-2-…
Number of citations: 9 hero.epa.gov
DQ Lu, J Chen, WY Wu, XQ Ling… - … Section E: Structure …, 2010 - scripts.iucr.org
In the title compound, C15H13NO2, all atoms of the carbazole group are coplanar (rms deviation = 0.005 Å), and the dihedral angle between this plane and C—O—C plane of oxane …
Number of citations: 7 scripts.iucr.org
MH Malani, BZ Dholakiya - Research on Chemical Intermediates, 2013 - Springer
A series of 12 1-{4-[3-(9H-carbazol-4-yloxy)-2-hydroxy-propylamino]-phenyl}-3-(substituted aryl)-propenone were synthesized using 4-(oxiran-2-ylmethoxy)-9H-carbazole and p-amino …
Number of citations: 5 link.springer.com
R Venkatesh, S Kasaboina, HK Gaikwad… - European journal of …, 2015 - Elsevier
In an attempt to develop a new class of cardiovascular drugs, a series of novel carbazolyloxy phenylquinazoline derivatives 9a–g have been synthesized and evaluated as angiotensin …
Number of citations: 29 www.sciencedirect.com
T KANG, X GU, J HE, G ZHENG… - Chinese Journal of …, 2015 - ingentaconnect.com
Objective: To establish a RP-HPLC method for the determination of the related substances of carvedilol tablets.Methods: The determination was performed on a YMC-Pack Pro C8 …
Number of citations: 4 www.ingentaconnect.com
BA Kumar, M Ashrafuddin, V Rajesh, S Parveen… - 2012 - nopr.niscpr.res.in
Convenient synthesis of pharmaceutically important moiety Carvedilol, 1 (β-adrenergic blocking agent) has been reported utilizing 3-(9H-carbazol-4-yloxy)-1-chloropropan-2-yl phenyl …
Number of citations: 1 nopr.niscpr.res.in
G Madhusudhan, KC Naidu, BA Kumar… - 2009 - nopr.niscpr.res.in
Carvedilol is prepared by different synthetic approaches. Almost in all the approaches the major impurities that are known in the literature A, B, C, D and E are listed in European …
Number of citations: 5 nopr.niscpr.res.in
P KN, TY Pasha, B Ramesh - International Journal of …, 2022 - search.ebscohost.com
Numerous bioactive heterocyclic products containing carbazole nucleus showed pharmacological and biological significance. Carbazole have been found in several of significant drug …
Number of citations: 0 search.ebscohost.com
A Gharib, NN Pesyan, LV Fard… - American Journal of …, 2015 - article.ajoch.org
In this method, at first the synthesis of 2, 3-dihydro-1H-carbazol-4 (9H)-one product by the condensation of (Z)-3-(2-phenylhydrazono) cyclohexanone in the presence of (SBA-Pr-SO3H) …
Number of citations: 2 article.ajoch.org
MH Malani, BZ Dholakiya - Research on Chemical Intermediates, 2014 - Springer
The Claisen–Schmidt condensation reaction was carried out between a carbazol-based acetyl group and various aldehydes. Reaction was performed in metal alkoxide as a alkali …
Number of citations: 1 link.springer.com

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